

An In-depth Technical Guide to 2-Chloroacetimidamide: Structure and Reactivity

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Compound of Interest

Compound Name: 2-Chloroacetimidamide

Cat. No.: B1221562

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of **2-Chloroacetimidamide**. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and computational predictions to offer a thorough understanding for research and development applications.

Chemical Structure and Properties

2-Chloroacetimidamide, with the chemical formula $C_2H_5ClN_2$, is a reactive organic compound featuring a chloroacetyl group attached to an imidamide functional group.^{[1][2]} The presence of both a nucleophilic imine nitrogen and an electrophilic carbon atom, as well as a reactive C-Cl bond, imparts a versatile chemical character to the molecule.

Structural Data

Precise experimental data on the bond lengths and angles of **2-Chloroacetimidamide** are not readily available in the published literature. Therefore, the following table presents predicted values based on standard bond lengths and angles for similar chemical structures. These values provide a reasonable approximation for the molecular geometry.

Parameter	Predicted Value
Bond Lengths (Å)	
C-C	1.51
C=N	1.28
C-N	1.33
C-Cl	1.78
C-H	1.09
N-H	1.01
Bond Angles (°)	
Cl-C-C	111
C-C=N	122
C-C-N	118
H-C-H	109.5
H-N-H	107

Note: These values are estimations based on standard structural parameters and should be used as a guide. For precise structural analysis, experimental determination via techniques like X-ray crystallography would be necessary.

Physicochemical Properties

The following table summarizes key physicochemical properties of **2-Chloroacetimidamide** and its hydrochloride salt. The data for the free base are primarily predicted, while some experimental data is available for the hydrochloride salt.

Property	2-Chloroacetimidamide	2-Chloroacetimidamide Hydrochloride	Reference
CAS Number	20846-52-0	10300-69-3	[1][3]
Molecular Formula	C ₂ H ₅ ClN ₂	C ₂ H ₆ Cl ₂ N ₂	[1][3]
Molecular Weight	92.53 g/mol	128.99 g/mol	[1][3]
Appearance	White powder (predicted)	Brown to black solid	[2][4]
Boiling Point	146.4 ± 40.0 °C (Predicted)	146.4 °C at 760 mmHg	[1][3]
Melting Point	Not available	98-103 °C (lit.)	[4]
pKa	10.18 ± 0.40 (Predicted)	Not available	[1]
Solubility	Not available	Slightly soluble in DMSO and Methanol; Insoluble in water.	[4]
Stability	Not available	Hygroscopic, Moisture Sensitive	[4]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-Chloroacetimidamide** is not widely published. The following are predicted spectral characteristics based on the molecule's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Chloroacetimidamide** is expected to show three distinct signals:

- CH₂- (s, 2H): A singlet corresponding to the two protons of the chloromethyl group, expected to appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent chlorine and imidamide groups.

- -NH_2 (br s, 2H): A broad singlet for the two protons on one of the nitrogen atoms. The chemical shift can be variable, typically between 5.0 and 8.0 ppm, and its appearance may be affected by the solvent and concentration.
- =NH (br s, 1H): A broad singlet for the proton on the imine nitrogen, also with a variable chemical shift, likely in the range of 7.0-9.0 ppm.

^{13}C NMR Spectroscopy

The carbon NMR spectrum is predicted to have two signals:

- $\text{-CH}_2\text{Cl}$: The carbon of the chloromethyl group is expected to have a chemical shift in the range of 40-50 ppm.
- -C(=NH)NH_2 : The imidamide carbon is expected to be significantly deshielded, with a chemical shift in the range of 160-170 ppm.

IR Spectroscopy

The infrared spectrum of **2-Chloroacetimidamide** would likely exhibit the following characteristic absorption bands:

Functional Group	Wavenumber (cm^{-1})	Intensity
N-H stretch	3100-3500	Medium-Strong, Broad
C-H stretch	2850-3000	Medium
C=N stretch	1640-1690	Medium-Strong
N-H bend	1550-1650	Medium
C-Cl stretch	600-800	Strong

Reactivity and Reaction Mechanisms

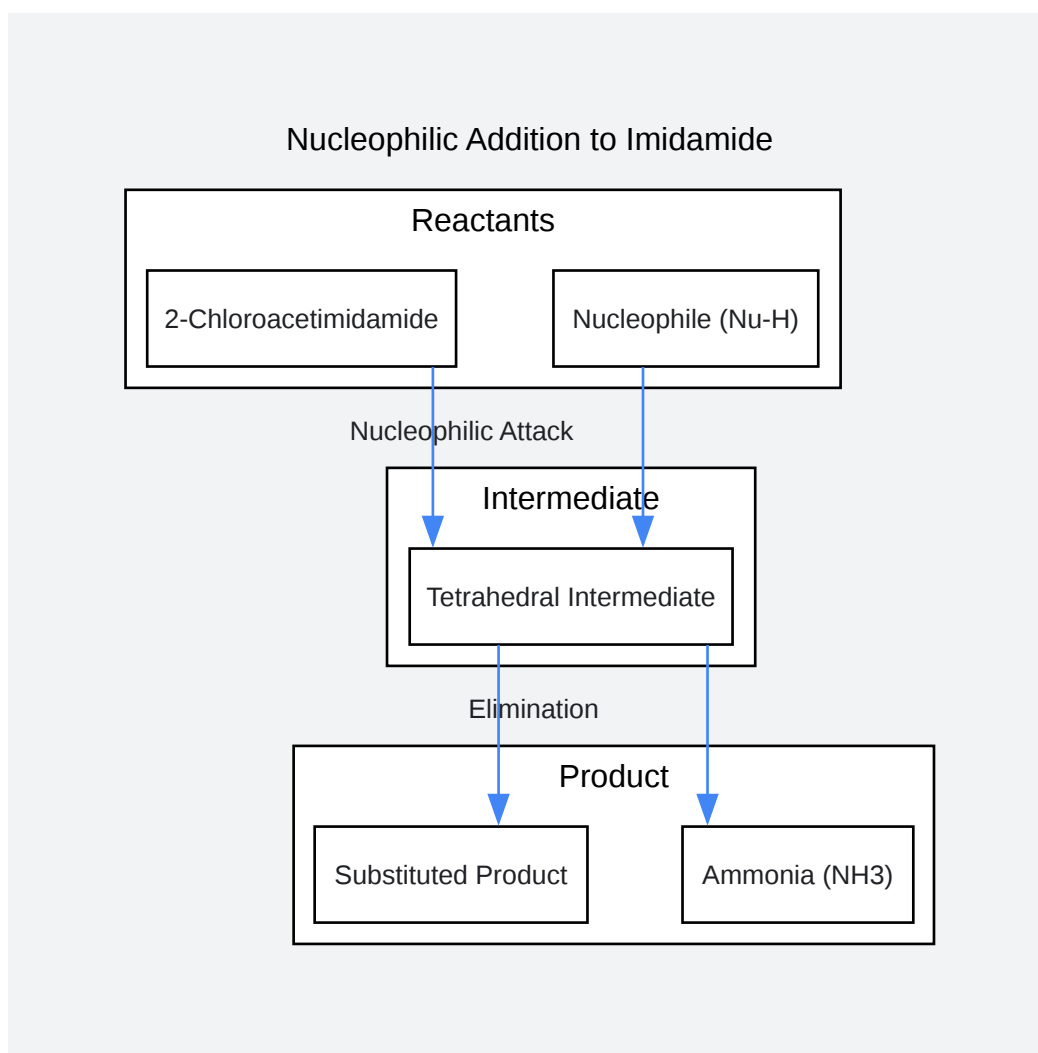
2-Chloroacetimidamide is a versatile intermediate in organic synthesis due to its multiple reactive sites.^[5] Its reactivity is primarily governed by the electrophilic nature of the imidamide carbon and the susceptibility of the α -chloro group to nucleophilic substitution.

Nucleophilic Attack at the Imidamide Carbon

The carbon-nitrogen double bond in the imidamide group makes the carbon atom electrophilic. It readily reacts with nucleophiles such as water, alcohols, and amines.

- **Hydrolysis:** In the presence of water, especially under acidic conditions, **2-Chloroacetimidamide** can be hydrolyzed to form 2-chloroacetamide.
- **Reaction with Amines:** Reaction with primary or secondary amines leads to the formation of substituted amidines. This is a common and useful transformation for creating more complex molecular scaffolds.

The following diagram illustrates the general mechanism of nucleophilic addition to the imidamide carbon.



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Nucleophilic addition to the imidamide carbon.

Nucleophilic Substitution at the α -Carbon

The chlorine atom in **2-Chloroacetimidamide** is a good leaving group, making the adjacent carbon atom susceptible to S_N2 reactions with a variety of nucleophiles. This allows for the introduction of different functional groups at this position.

Experimental Protocols

The most common method for the synthesis of imidates, including **2-Chloroacetimidamide**, is the Pinner reaction.

Synthesis via Pinner Reaction

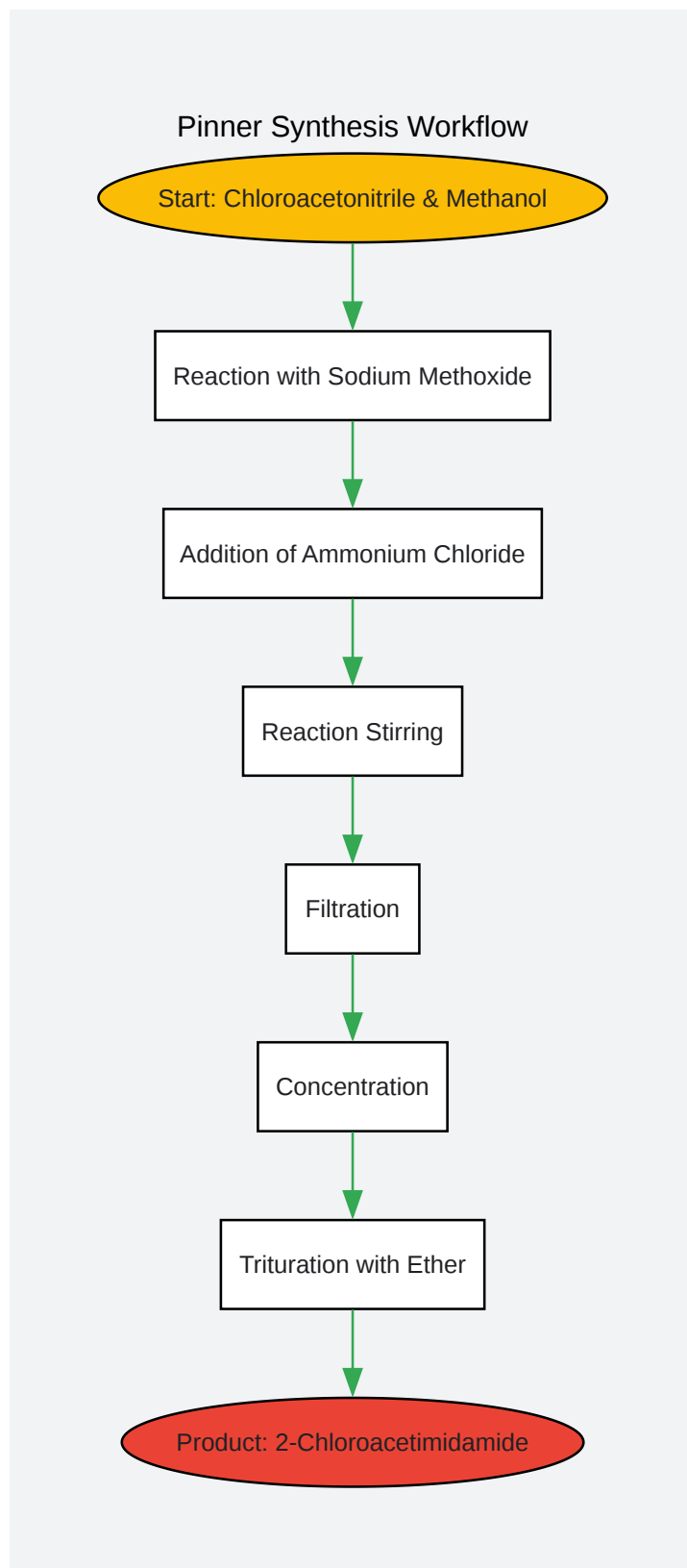
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of **2-Chloroacetimidamide**, chloroacetonitrile is treated with an alcohol in the presence of a strong acid like HCl to form the corresponding imidate ester, which is then converted to the amidine. A more direct synthesis of the amidine involves the reaction of the nitrile with ammonia or an ammonium salt.

Example Protocol for the Synthesis of **2-Chloroacetimidamide**:

- Materials: Chloroacetonitrile, Methanol, Sodium metal, Ammonium chloride, Diethyl ether.
- Procedure:
 - Dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen) to prepare sodium methoxide.
 - Cool the solution and add chloroacetonitrile dropwise while maintaining the temperature.
 - After the addition is complete, add ammonium chloride in portions.
 - Stir the reaction mixture at a controlled temperature for several hours.
 - Filter the reaction mixture and concentrate the filtrate under reduced pressure.

- The resulting residue can be triturated with a suitable solvent like diethyl ether to yield **2-Chloroacetimidamide**.

The following diagram outlines the workflow for the Pinner synthesis of **2-Chloroacetimidamide**.



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Pinner synthesis workflow.

Conclusion

2-Chloroacetimidamide is a valuable and reactive intermediate in organic synthesis. Its dual reactivity, arising from the imidamide functionality and the α -chloro group, allows for a wide range of chemical transformations. While experimental data on the compound itself is sparse, this guide provides a solid foundation for its use in research and development by leveraging data from analogous structures and established chemical principles. Further experimental investigation is warranted to fully characterize this versatile molecule.

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